molecular formula C18H34O2Si B12852105 Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-

Cat. No.: B12852105
M. Wt: 310.5 g/mol
InChI Key: NHWSULVSYVPIIS-MUQADHOPSA-N
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Description

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- is a complex organic compound with the molecular formula C18H34O2Si. This compound features a unique structure characterized by a silyl ether group attached to an octahydro-indenyl moiety. It is often utilized in various chemical syntheses and research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- typically involves multiple steps:

    Formation of the Indenyl Core: The initial step involves the synthesis of the octahydro-indenyl core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the double bonds.

    Introduction of the Silyl Ether Group: The hydroxyl group on the indenyl core is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step forms the silyl ether linkage.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.

    Reduction: The compound can be reduced at the ethanone group to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- has

Properties

Molecular Formula

C18H34O2Si

Molecular Weight

310.5 g/mol

IUPAC Name

1-[(1S,3aR,4S,7aS)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanone

InChI

InChI=1S/C18H34O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h14-16H,8-12H2,1-7H3/t14-,15+,16+,18-/m1/s1

InChI Key

NHWSULVSYVPIIS-MUQADHOPSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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